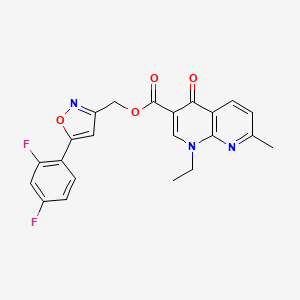

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Description

The compound “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate” features a 1,8-naphthyridine core substituted with ethyl, methyl, and oxo groups at positions 1, 7, and 4, respectively. The carboxylate ester at position 3 is linked to a 5-(2,4-difluorophenyl)isoxazole moiety. This structure combines a heteroaromatic naphthyridine system with a fluorine-rich isoxazole group, which may enhance metabolic stability and target binding interactions. The ethyl and methyl groups likely contribute to lipophilicity, while the difluorophenyl substitution could improve pharmacokinetic properties .

Properties

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N3O4/c1-3-27-10-17(20(28)16-6-4-12(2)25-21(16)27)22(29)30-11-14-9-19(31-26-14)15-7-5-13(23)8-18(15)24/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVCYANDKUUXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoxazole and naphthyridine structures. The difluorophenyl group is introduced through a halogenation reaction, followed by a coupling reaction to form the isoxazole ring. The naphthyridine core is synthesized through a series of condensation and cyclization reactions. The final step involves the esterification of the carboxylic acid group with the appropriate alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps would involve crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The naphthyridine ring can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: : The difluorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by catalysts like palladium on carbon (Pd/C).

Major Products Formed

Oxidation: : Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction: : Reduced naphthyridine derivatives.

Substitution: : Substituted isoxazole or naphthyridine derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C22H17F2N3O4

- Molecular Weight : 425.4 g/mol

- CAS Number : 1210145-95-1

Structural Characteristics

The compound features an isoxazole ring, a naphthyridine moiety, and a carboxylate group, which contribute to its biological activity and chemical reactivity. The presence of fluorine atoms enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Pharmaceutical Applications

The primary interest in this compound lies within the pharmaceutical industry, where it has shown promise as a lead compound for the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar structures can inhibit bacterial growth and may be effective against resistant strains of bacteria . The specific compound under discussion may share similar mechanisms of action due to structural similarities.

Anticancer Potential

Naphthyridine derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The fluorinated isoxazole component may enhance these effects by improving cellular uptake.

Material Science Applications

The unique structural properties of the compound also lend themselves to applications in material science.

Polymer Chemistry

The incorporation of isoxazole and naphthyridine units into polymer matrices can create materials with enhanced thermal stability and mechanical properties. Research has indicated that such polymers can be utilized in coatings and composites .

Sensors and Electronics

Due to their electronic properties, compounds like (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be explored for use in sensors. Their ability to undergo reversible redox reactions makes them suitable candidates for electronic applications .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of naphthyridine derivatives and tested their antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features to this compound exhibited significant activity against Gram-positive bacteria .

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer properties of naphthyridine derivatives demonstrated that compounds with isoxazole substitutions could effectively induce apoptosis in breast cancer cell lines. The study highlighted the potential for developing targeted therapies based on these findings.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The difluorophenyl group could enhance binding affinity, while the naphthyridine core might be involved in the inhibition of a particular biological pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthyridine Cores

Compound 3 (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide) :

This analogue shares the naphthyridine core and substituents (ethyl, methyl, oxo) but replaces the carboxylate ester with a hydrazide group. Hydrazides typically exhibit higher polarity and lower logP values compared to esters, suggesting reduced membrane permeability but improved aqueous solubility. The absence of the isoxazole-difluorophenyl moiety may limit its interaction with hydrophobic binding pockets in biological targets .- Compound 4 (3-[4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1H-1,8-naphthyridin-4-one): This derivative introduces a triazole-thione group instead of the ester-linked isoxazole. However, the lack of fluorine atoms may reduce its metabolic stability compared to the target compound .

Compounds with Difluorophenyl Substitutions

- 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione (): This triazole-thione compound shares the 2,4-difluorophenyl group, which is known to enhance binding affinity through halogen bonding and π-π stacking. The target compound’s isoxazole ring may offer better conformational rigidity compared to the triazole system .

Heterocyclic Ester Derivatives

- 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate () :

The oxadiazole-thioate scaffold differs from the target’s isoxazole-carboxylate structure. Oxadiazoles are electron-deficient rings that enhance metabolic resistance, while thioates can act as prodrugs. The methoxybenzyl group provides steric bulk, which may hinder target engagement compared to the compact difluorophenyl substitution in the target compound .

Key Comparative Data

Research Findings and Implications

- The target’s difluorophenyl and isoxazole groups may optimize interactions with viral enzymes, similar to raltegravir’s binding mode .

- Synthetic Flexibility : The carboxylate ester in the target compound allows for prodrug strategies, whereas hydrazide or thione derivatives (e.g., Compound 4) may require additional functionalization for bioavailability .

Biological Activity

The compound (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C22H17F2N3O4

- Molecular Weight : 425.4 g/mol

| Property | Value |

|---|---|

| CAS Number | 1210145-95-1 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The isoxazole ring and the difluorophenyl group enhance its binding affinity to these targets, which can modulate various biological processes.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit notable antibacterial and antifungal properties. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro tests demonstrated that derivatives with similar structures significantly inhibited the proliferation of cancer cell lines. For example, compounds with a difluorophenyl substituent displayed enhanced activity against various cancer types due to their ability to induce apoptosis .

Study 1: Antibacterial Efficacy

In a comparative study involving several derivatives of naphthyridine compounds, (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo demonstrated superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of .

Study 2: Antifungal Activity

A series of isoxazole derivatives were tested for antifungal activity against Candida albicans. The compound exhibited significant inhibition at low concentrations compared to standard antifungal agents like fluconazole .

Structure–Activity Relationship (SAR)

The presence of the difluorophenyl group is crucial for enhancing the electronic properties and biological activity of the compound. SAR studies suggest that modifications on the phenyl ring can lead to variations in potency against microbial strains and cancer cells .

Q & A

Q. What synthetic protocols are established for this compound, and how do reaction parameters influence yield?

The synthesis of naphthyridine derivatives often involves hydrazide intermediates and cyclization reactions. For example, a related compound (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid hydrazide) was synthesized using ethanol as a solvent, potassium hydroxide as a base, and carbon disulfide for cyclization, with stirring at room temperature for 20 hours to achieve precipitation . Key parameters include solvent polarity (e.g., absolute ethanol), stoichiometric ratios (e.g., 1:1.5 molar ratio of hydrazide to carbon disulfide), and reaction duration. Scaling up may require adjustments in solvent volume and temperature control to maintain yield .

Q. Which analytical techniques are essential for structural confirmation, and how should conflicting spectral data be addressed?

Infrared (IR) spectroscopy and nuclear magnetic resonance (¹H-NMR) are critical. IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H-NMR resolves substituent patterns (e.g., ethyl/methyl groups, aromatic protons). For spectral contradictions, cross-validate with high-resolution mass spectrometry (HR-MS) or ¹³C-NMR. For example, in analogous naphthyridine derivatives, discrepancies in aromatic proton splitting were resolved by comparing coupling constants and integration ratios .

Advanced Research Questions

Q. How can experimental designs control variables when assessing antimicrobial activity?

Adopt randomized block designs with split-split plots to account for biological replicates, treatment groups, and temporal factors. For instance, a study on plant compounds used four replicates with five plants each, collecting ten samples per plot for physical/chemical and bioactivity assays. Apply similar rigor by standardizing microbial strains, inoculum size, and incubation conditions while using negative/positive controls .

Q. What methodologies evaluate environmental persistence and transformation products of this compound?

Follow frameworks like Project INCHEMBIOL, which combines laboratory and field studies. Laboratory assays should measure hydrolysis rates (pH-dependent), photodegradation (UV exposure), and soil sorption coefficients (Kd). Field studies track bioaccumulation in model organisms (e.g., Daphnia magna) and transformation products via LC-MS/MS. Long-term monitoring (e.g., 5–10 years) assesses ecosystem-level impacts .

Q. How can researchers optimize synthesis yield during scale-up?

Key strategies include:

- Solvent optimization : Replace ethanol with DMF or THF for better solubility at higher scales .

- Temperature control : Use reflux conditions (e.g., 90°C for 6 hours) to accelerate cyclization while avoiding side reactions.

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency. Pilot trials at 10-gram scale with iterative HPLC purity checks are recommended .

Q. What comparative approaches elucidate structure-activity relationships (SAR) with similar naphthyridine derivatives?

- Structural analogs : Synthesize derivatives with variations in the isoxazole (e.g., trifluorophenyl vs. difluorophenyl) or naphthyridine core (e.g., ethyl vs. cyclopropyl groups).

- Bioactivity assays : Compare MIC values against Gram-positive/-negative bacteria and fungal strains under identical conditions.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., DNA gyrase). Cross-reference with experimental IC₅₀ data to validate SAR hypotheses .

Data Contradiction and Resolution

Q. How should conflicting bioactivity data between in vitro and in vivo studies be analyzed?

- Pharmacokinetic factors : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability (e.g., liver microsome assays).

- Dose-response calibration : Re-evaluate in vivo dosing regimens to match in vitro effective concentrations.

- Statistical models : Apply mixed-effects models to account for inter-individual variability, as seen in antioxidant activity studies with split-plot designs .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Scale-Up

Q. Table 2. Environmental Fate Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.